molecular formula C15H13N3 B8599150 5-(6-cyclopropylpyrazin-2-yl)-1H-indole

5-(6-cyclopropylpyrazin-2-yl)-1H-indole

Cat. No.: B8599150
M. Wt: 235.28 g/mol
InChI Key: VOPXFCOFHMCYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-cyclopropylpyrazin-2-yl)-1H-indole is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(6-cyclopropylpyrazin-2-yl)-1H-indole

InChI

InChI=1S/C15H13N3/c1-2-10(1)14-8-16-9-15(18-14)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H2

InChI Key

VOPXFCOFHMCYFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN=C2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with indole-5-boronic acid (674 mg, 4.19 mmol, Sigma-Aldrich), 2-bromo-6-cyclopropylpyrazine (1.00 g, 5.02 mmol, Combi-Phos Catalysts Inc.) and Pd(PPh3)4 (242 mg, 0.21 mmol). The tube was sealed. Dioxane (14 mL) and 2 M Na2CO3 (aq.) (6.28 mL, 12.56 mmol) were added. The reaction was stirred and heated in at 100° C. for 7 h. After cooling to RT, the organic layer was separated and dried over anhydrous Na2SO4, filtered and concentrated. The crude was purified by silica gel chromatography, eluting with a gradient of 0-40% EtOAc in hexanes, to provide 5-(6-cyclopropylpyrazin-2-yl)-1H-indole (750 mg, 3.19 mmol, 76% yield) as a white solid. MS (ESI, pos. ion) m/z: 236.1 (M+1).
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
242 mg
Type
catalyst
Reaction Step One
Quantity
6.28 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

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